Nolomirole - 90060-42-7

Nolomirole

Catalog Number: EVT-277456
CAS Number: 90060-42-7
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nolomirole is a Dopamine Receptor Agonist. Nolomirole is able to attenuate the heart failure signs in the monocrotaline-induced congestive heart failure.
Source and Classification

Nolomirole is classified under the category of aminotetralin derivatives. Its development stems from research aimed at discovering new agents for treating bronchospasm and other respiratory conditions. The compound is often synthesized in its hydrochloride form, which exhibits improved solubility and stability compared to its base form. Nolomirole's classification as a pharmaceutical agent highlights its relevance in the field of medicinal chemistry, particularly concerning cardiovascular therapeutics .

Synthesis Analysis

Methods

The synthesis of Nolomirole typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate aminotetralin derivatives.
  2. Recrystallization: The process often employs recrystallization techniques to purify the compound. For instance, Nolomirole hydrochloride can be obtained through crystallization from acetone or ethanol, where rapid cooling yields different polymorphic forms .
  3. Purification: The final product is purified to achieve a high degree of chemical purity (≥ 97%) and polymorphic purity (≥ 90%) .

Technical Details

The synthesis can be performed on both laboratory and industrial scales, although industrial processes may require adaptations to ensure consistent quality and yield. The recrystallization conditions are critical; for example, Form I can be achieved through fast cooling from acetone while slower cooling can yield Form II .

Molecular Structure Analysis

Structure

Nolomirole's molecular structure is characterized by a tetralin core with various substituents that contribute to its pharmacological properties. The specific arrangement of atoms within the molecule allows it to interact effectively with biological targets.

Data

  • Molecular Formula: C₁₃H₁₅BrN
  • Molecular Weight: Approximately 251.17 g/mol
  • Polymorphic Forms: At least three distinct polymorphs have been identified, each with unique physical properties that influence their stability and solubility .
Chemical Reactions Analysis

Reactions

Nolomirole undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Acylation Reactions: These reactions are crucial for modifying the amino group on the tetralin structure to enhance biological activity.
  2. Hydrochloride Formation: The conversion of Nolomirole base into its hydrochloride salt improves solubility and bioavailability.
  3. Stability Studies: Research has shown that different polymorphic forms exhibit varying degrees of stability under different environmental conditions, affecting their therapeutic efficacy .

Technical Details

The reactions involved in synthesizing Nolomirole are often monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity and purity .

Mechanism of Action

Process

Nolomirole's mechanism of action primarily involves modulation of neurotransmitter systems that regulate vascular tone and heart function. It acts on specific receptors associated with cardiovascular regulation, leading to vasodilation and improved cardiac output.

Data

Studies indicate that Nolomirole may interact with adrenergic receptors, influencing both heart rate and blood pressure regulation, which is critical in managing conditions like congestive heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Specific melting points vary depending on the polymorphic form.
  • Solubility: Highly soluble in water when formulated as a hydrochloride salt.

Chemical Properties

  • Stability: Different polymorphic forms exhibit varying stability profiles; Form I is noted for its higher stability compared to others.
  • Reactivity: Nolomirole is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Nolomirole has significant applications in scientific research and clinical settings:

  • Cardiovascular Therapeutics: Primarily used in treating congestive heart failure due to its vasodilatory effects.
  • Research Tool: Utilized in pharmacological studies to explore mechanisms related to bronchospasm and cardiovascular function.
  • Formulation Development: Ongoing research focuses on optimizing dosage forms for enhanced delivery and patient compliance .
Pharmacological Mechanisms of Nolomirole

Dual Receptor Agonist Activity: DA2 Dopaminergic and α2-Adrenoceptor Interactions

Nolomirole (developmental code CHF-1035) is a dual-acting receptor agonist with selective affinity for dopamine D2 (DA2) receptors and α2-adrenergic receptors. This bifunctional activity is central to its proposed therapeutic mechanism in cardiovascular disorders. Chemically identified as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, nolomirole exhibits stereoselective receptor binding, with the (–)-enantiomer demonstrating significantly higher affinity than the (+)-enantiomer. Specifically, the affinity (Ki) for the DA2 receptor is 120 nM for the (–)-enantiomer versus 2,400 nM for the (+)-enantiomer. Similarly, its affinity for the α2-adrenergic receptor is 130 nM for the (–)-enantiomer compared to 1,600 nM for the (+)-enantiomer [1] [2].

Structurally, nolomirole functions as a prodrug, rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This metabolite is a cyclized phenethylamine derivative structurally analogous to dopamine and its N-methylated derivative epinine, allowing it to interact with catecholamine receptor systems [1] [10]. The drug’s log P of 1.97 indicates moderate lipophilicity, facilitating membrane penetration and central nervous system access, while its elimination half-life is approximately 3 hours [1] [3].

Table 1: Receptor Binding Affinities of Nolomirole Enantiomers

Receptor Type(–)-Enantiomer Ki (nM)(+)-Enantiomer Ki (nM)Selectivity Ratio (–/+)
DA2 Dopaminergic1202,40020:1
α2-Adrenergic1301,60012.3:1

Pre-Synaptic Modulation of Neurotransmitter Release Dynamics

Nolomirole’s therapeutic effects arise primarily from pre-synaptic receptor stimulation on sympathetic nerve terminals. By activating inhibitory DA2 dopaminergic and α2-adrenergic autoreceptors, nolomirole suppresses norepinephrine exocytosis. This occurs through G-protein-coupled receptor (GPCR) signaling cascades that:

  • Inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) production
  • Promote potassium efflux via calcium-activated potassium channels, leading to neuronal hyperpolarization
  • Reduce calcium influx by modulating presynaptic voltage-gated calcium channels [7].

The combined effects attenuate sympathetic neurotransmission by limiting action potential-driven norepinephrine release. Experimental models confirm this mechanism: In monocrotaline-induced heart failure rats, nolomirole significantly reduced ventricular norepinephrine depletion (p<0.05), indicating attenuated sympathetic overactivity. This effect paralleled reductions in pathological hypertrophy and neurohormonal activation [5].

Notably, presynaptic modulation may extend beyond neurotransmitter inhibition. Activity-dependent release of membrane lipids (e.g., arachidonic acid) can directly modulate presynaptic potassium channels, broadening action potentials and influencing synaptic strength [8]. While not directly studied for nolomirole, this suggests potential synergies between receptor-mediated and lipid-mediated presynaptic regulation.

Table 2: Neurohormonal Effects of Nolomirole in Experimental Heart Failure

ParameterMonocrotaline Model (Vehicle)Nolomirole GroupChange vs. Vehicle
Ventricular NorepinephrineSevere depletionPartial preservation↑ 58% (p<0.05)
Plasma ANP LevelsElevatedSignificantly reduced↓ 42% (p<0.05)
Right Ventricle HypertrophyMarked increaseAttenuated↓ 35% (p<0.05)
Pleural/Peritoneal EffusionPresentAbsent/reducedNot quantified

Mechanistic Implications for Congestive Heart Failure Pathophysiology

Congestive heart failure (CHF) involves maladaptive neurohormonal activation, including excessive sympathetic drive, renin-angiotensin-aldosterone system (RAAS) upregulation, and elevated natriuretic peptides. Nolomirole targets the sympathetic component by dampening norepinephrine secretion, thereby interrupting the vicious cycle of catecholamine-induced cardiac remodeling, β-receptor downregulation, and ventricular dysfunction [4] [9].

In the monocrotaline-induced CHF rat model, nolomirole (0.25 mg/kg twice daily) demonstrated cardioprotective effects comparable to the ACE inhibitor trandolapril:

  • Reduced right atrial and ventricular hypertrophy
  • Lowered plasma atrial natriuretic peptide (ANP), a marker of ventricular strain
  • Diminished pleural/peritoneal effusions
  • Improved cardiac output dynamics [5].

These findings align with nolomirole’s role in mitigating sympathetic overstimulation—a hallmark of systolic dysfunction (HFrEF). However, its pathophysiological relevance in diastolic dysfunction (HFpEF) remains unexplored.

Clinically, a phase 3 trial (n=1,000) evaluated nolomirole (5 mg twice daily) in severe HF patients (NYHA III/IV). While the drug showed no significant benefit in the primary endpoint (all-cause death or HF hospitalization), it also exhibited no adverse hemodynamic effects (e.g., no hypotension or bradycardia). This neutrality contrasts with preclinical efficacy, possibly due to:

  • Inadequate dosing for human neurohormonal modulation
  • Advanced HF irreversibility
  • Redundant neurohormonal pathways overriding DA2/α2 effects [6].

Thus, while nolomirole’s development was discontinued, its mechanism illuminates the therapeutic potential of presynaptic neuromodulation in CHF. Future agents may benefit from optimized pharmacokinetics or complementary receptor targeting.

Properties

CAS Number

90060-42-7

Product Name

Nolomirole

IUPAC Name

[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H27NO4/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4/h6,9,11-12,14,20H,7-8,10H2,1-5H3

InChI Key

OMMYLOLVPCCZQZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride
CHF 1035
CHF-1035
nolomirole
rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride

Canonical SMILES

CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.